6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride (DMPH4, CAS 945-43-7) is a synthetic reduced pterin cofactor and a structural analog of the natural cofactor tetrahydrobiopterin (BH4). It is widely utilized as a cofactor for nitric oxide synthase (NOS) isoforms and the aromatic amino acid hydroxylases (phenylalanine, tyrosine, and tryptophan hydroxylases) . As a hydrochloride salt with a molecular weight of 231.68 g/mol and typical purity of ≥95%, this compound enables controlled, BH4-independent mechanistic studies and provides a cost-effective alternative in enzyme assays where the native cofactor's high cost or labile nature is prohibitive .
Cofactor typeSynthetic reduced pterin, structural analog of tetrahydrobiopterin (BH4)
Workflow fitBH4-independent mechanistic studies of NOS and aromatic amino acid hydroxylases
Selection contextMay support enzyme assay workflows where native cofactor cost or lability is limiting
Why DMPH4 Cannot Replace BH4
Substituting 6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride with the natural cofactor tetrahydrobiopterin (BH4) or other synthetic pterins introduces significant variability in enzyme kinetics, substrate inhibition profiles, and cofactor-dependent inhibition constants. The quantitative evidence below demonstrates that DMPH4 exhibits a markedly higher apparent Km for oxygen with phenylalanine hydroxylase compared to BH4 [1], a dramatically altered inhibition constant (Ki) for p-chlorophenylalanine [2], and distinct substrate inhibition behavior. Furthermore, it displays unique pH-dependent affinity shifts with tyrosine hydroxylase [3] and serves as a noncompetitive inhibitor of GTP cyclohydrolase I, a property not shared by BH4 . These data-driven differences underscore that generic substitution without empirical validation can lead to misinterpretation of enzyme mechanism and drug inhibition potency.
Oxygen affinity mismatch — Substantially different apparent Km for oxygen vs BH4 alters assay sensitivity to oxygen partial pressure, limiting direct kinetic comparison.
Inhibitor sensitivity discrepancy — Cofactor-dependent Ki shifts (e.g., p-chlorophenylalanine) may mask true inhibitor potency, risking misinterpretation in pharmacological studies.
pH-dependent affinity shift — Unique pH-driven changes in Km for DMPH4 can confound kinetic interpretation if buffer conditions are not strictly controlled.
[1] Fisher, D. B., & Kaufman, S. (1972). The inhibition of phenylalanine and tyrosine hydroxylases by high oxygen levels. Journal of Neurochemistry, 19(5), 1359-1365. View Source
[2] Ayling, J. E., & Helfand, G. D. (1974). Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; Dependence on cofactor structure. Biochemical and Biophysical Research Communications, 61(1), 360-366. View Source
[3] Kuczenski, R. (1973). Soluble, membrane-bound, and detergent-solubilized rat striatal tyrosine hydroxylase: pH-dependent cofactor binding. Journal of Biological Chemistry, 248(14), 5074-5080. View Source
DMPH4 vs. BH4: Comparative Evidence
Oxygen Affinity Difference in Phenylalanine Hydroxylase
6,7-Dimethyltetrahydropterin (DMPH4) demonstrates a profoundly lower affinity for oxygen in phenylalanine hydroxylase (PAH) reactions compared to the natural cofactor tetrahydrobiopterin (BH4). This difference is critical for experimental designs involving oxygen-dependent enzyme assays [1].
Oxygen AffinityHead-to-head
20% O₂vsBH4: 0.35% O₂~57× higher Km
Informs oxygen-dependent PAH assay design
Rat liver phenylalanine hydroxylase; reported context
This 57-fold difference in oxygen affinity dictates that DMPH4-based PAH assays are far less sensitive to hypoxic artifacts than BH4-based assays, directly influencing the choice of cofactor for oxygen-dependent mechanistic studies.
[1] Fisher, D. B., & Kaufman, S. (1972). The inhibition of phenylalanine and tyrosine hydroxylases by high oxygen levels. Journal of Neurochemistry, 19(5), 1359-1365. View Source
p-Chlorophenylalanine Inhibition in Phenylalanine Hydroxylase
The apparent inhibition constant (Ki) of the classic inhibitor p-chlorophenylalanine (pCPA) for phenylalanine hydroxylase is highly dependent on the cofactor structure. When DMPH4 is used as the cofactor, the Ki is 50 times higher than when the natural cofactor BH4 is employed, indicating a dramatically reduced sensitivity to this inhibitor [1].
In vitro phenylalanine hydroxylase inhibition assay
Why This Matters
This 50-fold difference in Ki demonstrates that using DMPH4 as a 'pseudocofactor' can mask the true inhibitory potency of compounds like pCPA, making it essential to select the appropriate cofactor based on the study's objective—whether to mimic physiological conditions or to reduce inhibitor sensitivity for mechanistic dissection.
[1] Ayling, J. E., & Helfand, G. D. (1974). Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; Dependence on cofactor structure. Biochemical and Biophysical Research Communications, 61(1), 360-366. View Source
pH-Dependent Affinity Shift in Tyrosine Hydroxylase
The affinity of soluble striatal tyrosine hydroxylase for DMPH4 is exquisitely sensitive to pH. The Km for DMPH4 decreases from 1.5 mM above pH 6 to 0.25 mM at pH 5.7. This contrasts with the behavior of the natural cofactor and other analogs, providing a unique tool for probing pH-dependent regulation [1].
pH-Dependent AffinityClass-level
Km 0.25 mM at pH 5.7 (vs 1.5 mM at pH >6.0)
Supports pH-mediated enzyme regulation studies
Rat striatal tyrosine hydroxylase; class-level inference
This pronounced pH-dependent affinity shift is a distinctive property of DMPH4 that can be exploited to study pH-mediated regulation of tyrosine hydroxylase activity, which is relevant in understanding catecholamine synthesis under varying physiological or pathological conditions.
[1] Kuczenski, R. (1973). Soluble, membrane-bound, and detergent-solubilized rat striatal tyrosine hydroxylase: pH-dependent cofactor binding. Journal of Biological Chemistry, 248(14), 5074-5080. View Source
Noncompetitive Inhibition of GTP Cyclohydrolase I
Unlike the natural cofactor BH4, 6,7-dimethyltetrahydropterin acts as a noncompetitive inhibitor of GTP cyclohydrolase I, the first and rate-limiting enzyme in de novo BH4 biosynthesis. This inhibition occurs at concentrations that do not cause substrate inhibition .
GTPCH I InhibitionClass-level
Noncompetitive inhibitor; BH4 inactive
Supports pterin biosynthesis regulation studies
GTP cyclohydrolase I assay; no BH4 inhibitory activity reported
Tetrahydrobiopterin (BH4): No reported inhibitory activity
Quantified Difference
Qualitative difference in activity
Conditions
GTP cyclohydrolase I assay with 1 mM GTP
Why This Matters
This unique inhibitory activity makes DMPH4 a valuable tool for dissecting the regulatory feedback mechanisms of the pterin biosynthesis pathway, which are distinct from the cofactor functions shared with BH4, and for studies requiring modulation of endogenous BH4 levels.
The cis-6,7-dimethyl derivative of 5,6,7,8-tetrahydropterin, along with its 6-methyl and unsubstituted counterparts, serves as a viable substrate for human brain dihydropteridine reductase (DHPR) after enzymatic oxidation to the quinonoid dihydropterin species. However, the specific kinetic parameters (Km and Vmax) for each derivative differ, highlighting the structural requirements for DHPR recognition [1].
This confirms DMPH4's utility in studying the DHPR-dependent salvage and recycling pathway of pterins, which is essential for maintaining BH4 homeostasis, and underscores the need to select the appropriate pterin derivative based on specific DHPR kinetic requirements.
[1] Armarego, W. L. F., Ohnishi, A., & Taguchi, H. (1986). New pteridine substrates for dihydropteridine reductase and horseradish peroxidase. Biochemical Journal, 234(2), 335-342. View Source
Given its 57-fold higher apparent Km for oxygen compared to BH4 [1], DMPH4 is the preferred cofactor for phenylalanine hydroxylase assays where ambient oxygen fluctuations could introduce variability. This property ensures consistent baseline activity in high-throughput screening platforms, reducing false negatives caused by oxygen depletion in microplate wells.
The 50-fold difference in apparent Ki for p-chlorophenylalanine between DMPH4 and BH4 assays [2] allows researchers to distinguish whether an inhibitor's potency is mediated through interaction with the cofactor binding site or the enzyme's active site. This application is crucial for mechanistic pharmacology studies of phenylalanine hydroxylase inhibitors.
pH-Dependent Regulation of Tyrosine Hydroxylase
The unique 6-fold increase in affinity for DMPH4 when pH shifts from >6.0 to 5.7 [3] makes it an indispensable tool for investigating the pH-sensitivity of tyrosine hydroxylase activity. This is particularly relevant in neurochemical contexts, such as synaptic vesicle acidification or ischemia-induced acidosis, where local pH changes may regulate catecholamine synthesis.
Feedback Regulation of GTP Cyclohydrolase I
The noncompetitive inhibition of GTP cyclohydrolase I by DMPH4 provides a specific means to modulate the rate-limiting step of de novo BH4 synthesis independently of its cofactor functions. This is valuable for studies examining the crosstalk between pterin metabolism and cellular processes like nitric oxide production or neurotransmitter synthesis.
Application
Selection Property
Validation Focus
Oxygen-insensitive PAH assays
Altered oxygen affinity profile
Oxygen sensitivity control in PAH enzyme assays
Cofactor-dependent pCPA inhibition
Altered inhibitor sensitivity profile
Inhibitor potency validation under defined cofactor conditions
pH-dependent tyrosine hydroxylase
pH-sensitive cofactor affinity
pH-mediated activity regulation monitoring
GTPCH I feedback regulation
Noncompetitive GTPCH I inhibition property
BH4 biosynthesis pathway modulation studies
[1] Fisher, D. B., & Kaufman, S. (1972). The inhibition of phenylalanine and tyrosine hydroxylases by high oxygen levels. Journal of Neurochemistry, 19(5), 1359-1365. View Source
[2] Ayling, J. E., & Helfand, G. D. (1974). Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; Dependence on cofactor structure. Biochemical and Biophysical Research Communications, 61(1), 360-366. View Source
[3] Kuczenski, R. (1973). Soluble, membrane-bound, and detergent-solubilized rat striatal tyrosine hydroxylase: pH-dependent cofactor binding. Journal of Biological Chemistry, 248(14), 5074-5080. View Source
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